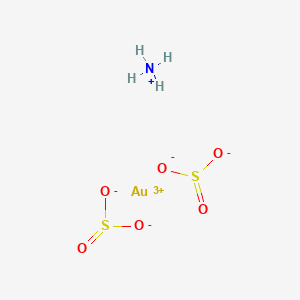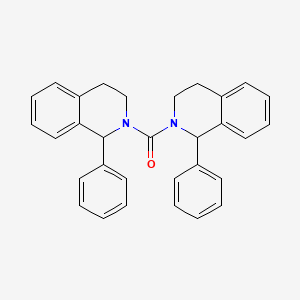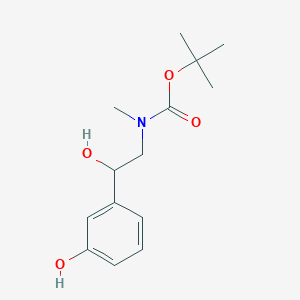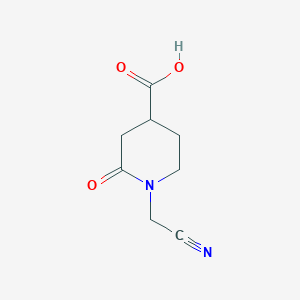
6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de 6-Piperazin-1-il-sulfonilquinoxalina-2,3-diona; clorhidrato implica varios pasos. Una ruta sintética común incluye la reacción de quinoxalina-2,3-diona con piperazina en presencia de un agente sulfonoilante. Las condiciones de reacción típicamente implican el uso de un solvente como diclorometano o dimetilformamida, y la reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas .
En la producción industrial, la síntesis se puede ampliar utilizando condiciones de reacción similares pero con parámetros optimizados para garantizar rendimientos y pureza más altos. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la reproducibilidad del proceso de síntesis.
Análisis De Reacciones Químicas
6-Piperazin-1-il-sulfonilquinoxalina-2,3-diona; clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados de sulfona.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, dando como resultado la formación de derivados de quinoxalina reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piperazina, donde los nucleófilos como las aminas o los tioles pueden reemplazar al grupo sulfonilo, formando nuevos derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
6-Piperazin-1-il-sulfonilquinoxalina-2,3-diona; clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y las interacciones proteicas, particularmente en la investigación proteómica.
Industria: El compuesto se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Piperazin-1-il-sulfonilquinoxalina-2,3-diona; clorhidrato involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior. Esta inhibición puede conducir a varios efectos biológicos, dependiendo de la enzima o receptor específico que se dirige.
Comparación Con Compuestos Similares
6-Piperazin-1-il-sulfonilquinoxalina-2,3-diona; clorhidrato se puede comparar con otros compuestos similares, como:
6-Piperazin-1-il-sulfonilquinoxalina-2,3-diona: Este compuesto carece del grupo clorhidrato, lo que puede afectar su solubilidad y reactividad.
Derivados de piperazina: Estos compuestos comparten la estructura del anillo de piperazina pero pueden tener diferentes sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Derivados de quinoxalina: Estos compuestos tienen la estructura central de quinoxalina pero pueden diferir en sus sustituyentes, afectando su reactividad y aplicaciones.
La singularidad de 6-Piperazin-1-il-sulfonilquinoxalina-2,3-diona; clorhidrato radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H13ClN4O4S |
|---|---|
Peso molecular |
344.77 g/mol |
Nombre IUPAC |
6-piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride |
InChI |
InChI=1S/C12H12N4O4S.ClH/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16;/h1-2,7,13H,3-6H2;1H |
Clave InChI |
QUKCRCPLQVRYFH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)S(=O)(=O)C2=CC3=NC(=O)C(=O)N=C3C=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)


![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)




![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

